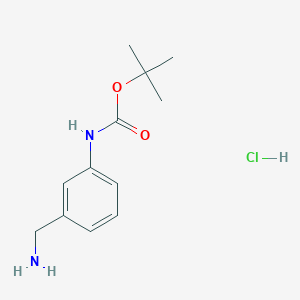
1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone is an organic compound with a complex structure that includes both an aminomethyl group and a chlorophenyl group
Preparation Methods
The synthesis of 1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with 4-chlorobenzoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone can be compared with similar compounds such as:
1-(3-(Aminomethyl)phenyl)-2-phenylethanone: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone: Contains a fluorine atom instead of chlorine, which can alter its chemical properties and interactions.
1-(3-(Aminomethyl)phenyl)-2-(4-bromophenyl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1017781-65-5 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H14ClNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9-10,17H2 |
InChI Key |
CHCXUQVYPDOBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)furo[2,3-B]quinoxaline](/img/structure/B11858275.png)


![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)



![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)



![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)


